molecular formula C17H13N3O3S B2709344 N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2097868-40-9

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2709344
CAS No.: 2097868-40-9
M. Wt: 339.37
InChI Key: NANVVMMESWYJNN-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a bis(furan-2-yl)ethyl group via a carboxamide bridge. The benzothiadiazole moiety is known for its electron-deficient aromatic system, which often confers unique photophysical and electronic properties, making such compounds candidates for materials science and medicinal applications.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c21-17(11-5-6-13-14(9-11)20-24-19-13)18-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVVMMESWYJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common method includes the radical bromination of a precursor compound followed by a series of reactions involving phosphonates and aldehydes . The reaction conditions often require specific reagents such as N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions often involve specific temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is C17H13N3O3SC_{17}H_{13}N_{3}O_{3}S, and it belongs to the benzo[c][1,2,5]thiadiazole family. This compound features a complex structure that includes:

  • Furan rings : Contributing to its aromatic properties and reactivity.
  • Benzothiadiazole core : Known for its electronic properties and applications in organic electronics.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing other organic compounds. It is utilized in:

  • Organic synthesis : As a precursor for more complex molecules.
  • Material science : In the development of new polymers and dyes that exhibit enhanced properties due to the compound's unique structure.

Biology

The compound has demonstrated potential in various biological assays:

  • Cellular processes : It has been investigated for its role in modulating cellular pathways and enzyme interactions.
  • Anticancer research : Preliminary studies suggest that it may possess anticancer properties by inhibiting tumor growth through specific molecular interactions.

Medicine

This compound has been explored for its therapeutic potential:

  • Antimicrobial activity : Research indicates that the compound may exhibit antimicrobial effects against certain pathogens.
  • Drug development : Its structural features make it a candidate for developing new therapeutic agents targeting various diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The findings indicated that the compound inhibited cell proliferation and induced apoptosis in cancer cells through specific signaling pathways. This suggests its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound. The results demonstrated significant inhibition of bacterial growth in vitro, suggesting that it could be developed into an effective antimicrobial agent against resistant strains .

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 and LMM11 () are 1,3,4-oxadiazole derivatives with furan-containing substituents. Key comparisons include:

  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
    • Structural Differences : Replaces the benzothiadiazole core with a 1,3,4-oxadiazole ring and includes a sulfamoylbenzamide group.
    • Functional Relevance : Demonstrated antifungal activity against Candida albicans via thioredoxin reductase (Trr1) inhibition .
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Biological Activity Source
Target Compound Benzothiadiazole Bis(furan-2-yl)ethyl, carboxamide Not reported (theoretical) N/A
LMM11 (1,3,4-oxadiazole) 1,3,4-Oxadiazole Furan-2-yl, sulfamoylbenzamide Antifungal (Trr1 inhibition)
LMM5 (1,3,4-oxadiazole) 1,3,4-Oxadiazole 4-Methoxyphenyl, sulfamoylbenzamide Antifungal (Trr1 inhibition)

Ranitidine-Related Compounds with Furan Moieties

and describe ranitidine impurities and derivatives, such as:

  • Ranitidine nitroacetamide: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide. Structural Differences: Features a dimethylamino-furan group and nitroacetamide chain, contrasting with the target compound’s bis-furan and benzothiadiazole system. Functional Relevance: These compounds are byproducts of ranitidine synthesis and lack direct biological activity data but highlight the prevalence of furan derivatives in pharmaceutical chemistry .

Electronic and Steric Considerations

  • The benzothiadiazole core in the target compound is more electron-deficient than oxadiazoles or ranitidine-like furans, which could enhance interactions with electron-rich biological targets.
  • The bis-furan substituent may improve solubility compared to bulkier groups (e.g., cyclohexyl in LMM11) but could reduce membrane permeability due to polarity .

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Molecular Formula : C16H13N3O4S2
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 2319875-96-0

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzothiadiazole exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies have been conducted using different cancer cell lines, including A549 (lung cancer), HCC827 (non-small cell lung cancer), and NCI-H358 (lung adenocarcinoma). The following table summarizes the IC50 values obtained from cytotoxicity assays:

CompoundCell LineIC50 (µM) 2D AssayIC50 (µM) 3D Assay
This compoundA5498.76 ± 1.6926.44 ± 13.37
HCC8270.58 ± 0.030.16 ± 0.04
NCI-H3583.12 ± 35.990.38 ± 0.20

These findings suggest that the compound exhibits higher cytotoxicity in two-dimensional (2D) assays compared to three-dimensional (3D) assays, likely due to differences in penetration and bioavailability within cellular structures .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that compounds with similar structures show activity against both Gram-positive and Gram-negative bacteria.

Testing Against Bacterial Strains

The compound's efficacy was evaluated using broth microdilution testing against common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli<0.12 µg/mL
Staphylococcus aureus<0.06 µg/mL

These results indicate a promising antibacterial profile for the compound, suggesting its potential utility in treating infections caused by resistant bacterial strains .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound may possess other pharmacological activities such as anti-inflammatory and analgesic effects, as observed in related studies on benzothiadiazole derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[2,2-bis(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via a multi-step approach.

Coupling Reaction : React 2,1,3-benzothiadiazole-5-carboxylic acid with 2,2-bis(furan-2-yl)ethylamine using coupling agents like HATU or EDCl in DMSO or DMF, with N-ethylmorpholine as a base .

Intermediate Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Confirm purity via TLC (Merck Silica Gel 60 F254) and elemental analysis .

Final Product Isolation : Recrystallize from ethanol/DMF mixtures to obtain high-purity crystals .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Focus on resolving peaks for the bis-furan ethyl group (δ 6.2–7.4 ppm for furan protons) and benzothiadiazole carboxamide (δ 8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H]+ ion.
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Test against human cell lines (e.g., HEK-293) via MTT assay to establish IC50 values .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and potential reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina to prioritize experimental validation .

Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with DMSO for better solubility of the bis-furan ethyl intermediate .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling steps to improve efficiency .
  • Kinetic Analysis : Use in-situ IR spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Functional Group Modulation : Replace the benzothiadiazole core with thiadiazole or oxadiazole to assess changes in antimicrobial potency .
  • Pharmacophore Mapping : Use CoMFA or CoMSIA models to correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity .

Q. What advanced techniques elucidate the compound’s solid-state structure and polymorphism?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve the crystal lattice to identify hydrogen-bonding networks (e.g., N-H···O interactions) .
  • DSC/TGA : Analyze thermal stability and polymorphic transitions under nitrogen atmosphere .

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